molecular formula C9H9NO4S B1363653 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid CAS No. 286472-02-4

2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

Cat. No.: B1363653
CAS No.: 286472-02-4
M. Wt: 227.24 g/mol
InChI Key: BECQKEAJAOJORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid involves several steps. One common method includes the reaction of nicotinic acid with 2-mercaptoacetic acid under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

2-[(2-Carboxyethyl)sulfanyl]nicotinic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(2-Carboxyethyl)sulfanyl]nicotinic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-carboxyethylsulfanyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c11-7(12)3-5-15-8-6(9(13)14)2-1-4-10-8/h1-2,4H,3,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECQKEAJAOJORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377280
Record name 2-[(2-carboxyethyl)sulfanyl]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286472-02-4
Record name 2-[(2-carboxyethyl)sulfanyl]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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